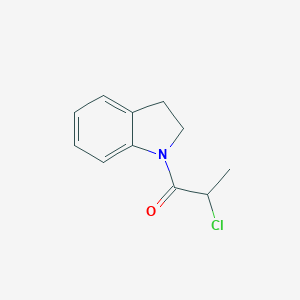

1-(2-Chloropropanoyl)indoline

Description

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-1-(2,3-dihydroindol-1-yl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12ClNO/c1-8(12)11(14)13-7-6-9-4-2-3-5-10(9)13/h2-5,8H,6-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLXVQAFCFXWGFM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)N1CCC2=CC=CC=C21)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70397590 | |

| Record name | 1-(2-chloropropanoyl)indoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70397590 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

107236-27-1 | |

| Record name | 1-(2-chloropropanoyl)indoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70397590 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-chloro-1-(2,3-dihydro-1H-indol-1-yl)propan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

1-(2-Chloropropanoyl)indoline chemical properties and structure

For Researchers, Scientists, and Drug Development Professionals

Chemical Structure and Properties

1-(2-Chloropropanoyl)indoline is a derivative of indoline, which is a bicyclic aromatic amine. The indoline nucleus is acylated at the nitrogen atom with a 2-chloropropanoyl group. This modification introduces a chiral center at the second position of the propanoyl group, meaning this compound can exist as two enantiomers.

Deduced Chemical Structure

Based on its name, the structure consists of an indoline ring system where the hydrogen on the nitrogen atom is replaced by a 2-chloropropanoyl group.

IUPAC Name: 1-(2,3-dihydro-1H-indol-1-yl)-2-chloropropan-1-one SMILES String: ClC(C)C(=O)N1CCc2ccccc12

Physicochemical Properties

The following table summarizes the known and estimated physicochemical properties of this compound.

| Property | Value | Source/Method |

| Molecular Formula | C₁₁H₁₂ClNO | [1] |

| Molecular Weight | 209.67 g/mol | [1] |

| Melting Point | Not available | - |

| Boiling Point | Not available | - |

| Solubility | Expected to be soluble in organic solvents like dichloromethane, chloroform, and ethyl acetate. Limited solubility in water. | Inferred from general properties of acylated indolines. |

| Appearance | Likely a solid at room temperature. | Inferred from similar acylated indolines. |

Experimental Protocols

While a specific protocol for the synthesis of this compound is not documented, a standard and reliable method would be the N-acylation of indoline with 2-chloropropanoyl chloride. This reaction is a type of Schotten-Baumann reaction, a well-established method for the amidation of amines.

Proposed Synthesis of this compound

Reaction Scheme:

Materials:

-

Indoline

-

2-Chloropropanoyl chloride

-

Anhydrous dichloromethane (DCM) or Tetrahydrofuran (THF)

-

A non-nucleophilic base (e.g., Triethylamine (TEA) or Diisopropylethylamine (DIPEA))

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Silica gel for column chromatography

-

Hexane and Ethyl Acetate for chromatography

Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve indoline (1.0 equivalent) in anhydrous DCM. Cool the solution to 0 °C in an ice bath.

-

Addition of Base: Add triethylamine (1.2 equivalents) to the stirred solution.

-

Addition of Acyl Chloride: Slowly add 2-chloropropanoyl chloride (1.1 equivalents) dropwise to the reaction mixture. Maintain the temperature at 0 °C during the addition.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).

-

Work-up:

-

Quench the reaction by adding water.

-

Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated aqueous sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter and concentrate the organic layer under reduced pressure to obtain the crude product.

-

-

Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure this compound.

Analytical Characterization

The structure and purity of the synthesized this compound would be confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Expected signals would include aromatic protons from the indoline ring, two methylene groups of the indoline ring, and a quartet and a doublet for the 2-chloropropanoyl group. The chemical shifts would be compared to those of indoline and other N-acylated indolines.

-

¹³C NMR: Expected signals would include aromatic carbons, two methylene carbons, a carbonyl carbon, and carbons from the 2-chloropropanoyl group.

-

-

Mass Spectrometry (MS): To confirm the molecular weight of the compound.

-

Infrared (IR) Spectroscopy: To identify the characteristic carbonyl (C=O) stretching frequency of the amide group.

Potential Biological Significance and Signaling Pathways

Specific biological activities or involvement in signaling pathways for this compound have not been reported. However, the indoline scaffold is a privileged structure in medicinal chemistry and is found in numerous biologically active compounds.

Derivatives of indoline have been reported to exhibit a wide range of pharmacological activities, including but not limited to:

-

Anticancer agents

-

Dopamine receptor antagonists

-

Antiviral agents

-

Antimicrobial agents

The introduction of the 2-chloropropanoyl group could potentially modulate the biological activity of the indoline core. The chloro- and carbonyl- functionalities could act as handles for further chemical modifications or as reactive sites for covalent interactions with biological targets.

Given the lack of specific data, any investigation into the biological activity of this compound would be exploratory. Initial screening could involve assays related to the known activities of other indoline derivatives, such as cytotoxicity assays against cancer cell lines or receptor binding assays.

Visualization

Chemical Structure and Identification

References

CAS number and IUPAC name for 1-(2-Chloropropanoyl)indoline

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of 1-(2-Chloropropanoyl)indoline, a substituted indoline derivative. The indoline scaffold is a core structural motif in a multitude of biologically active compounds, including natural products and synthetic pharmaceuticals. Derivatives of indoline have demonstrated a wide array of pharmacological activities, positioning them as valuable scaffolds in drug discovery and development. This document consolidates available chemical data for this compound and explores the synthesis, potential biological activities, and associated signaling pathways of closely related analogues, providing a foundational resource for researchers in the field.

Chemical Identification

| Identifier | Value | Source |

| Compound Name | This compound | - |

| CAS Number | Not available in searched documents | ChemBK[1] |

| IUPAC Name | 1-(2-chloropropanoyl)-2,3-dihydro-1H-indole | Deduced from structure |

| Molecular Formula | C11H12ClNO | ChemBK[1] |

| Molar Mass | 209.67 g/mol | ChemBK[1] |

Synthesis and Experimental Protocols

While specific experimental protocols for the synthesis of this compound were not found in the available literature, a general and common method for the preparation of N-acylated indolines involves the reaction of indoline with an appropriate acyl chloride.

General Protocol for N-Acylation of Indoline:

This protocol is a representative example for the synthesis of N-acylated indolines and has not been specifically validated for this compound.

-

Reaction: The synthesis is typically achieved through the nucleophilic acyl substitution of indoline with 2-chloropropanoyl chloride.

-

Reagents:

-

Indoline

-

2-Chloropropanoyl chloride

-

Anhydrous aprotic solvent (e.g., Dichloromethane, Tetrahydrofuran)

-

A non-nucleophilic base (e.g., Triethylamine, Pyridine) to neutralize the HCl byproduct.

-

-

Procedure:

-

Indoline is dissolved in the anhydrous solvent and the solution is cooled in an ice bath.

-

The base is added to the stirred solution.

-

A solution of 2-chloropropanoyl chloride in the same solvent is added dropwise to the reaction mixture.

-

The reaction is allowed to warm to room temperature and stirred until completion, which can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction mixture is washed sequentially with a dilute acid solution (e.g., 1M HCl), a saturated sodium bicarbonate solution, and brine.

-

The organic layer is dried over an anhydrous salt (e.g., Na2SO4 or MgSO4), filtered, and the solvent is removed under reduced pressure.

-

The crude product can be purified by column chromatography or recrystallization.

-

Logical Workflow for N-Acylation of Indoline:

Caption: General workflow for the synthesis of this compound.

Potential Biological Activities and Signaling Pathways

Activities of Related Indoline Derivatives:

Indoline derivatives have been reported to exhibit a range of biological activities, including:

-

Anticancer Activity: Many indole and indoline derivatives are known to target various components of cancer cell signaling pathways. These can include inhibition of protein kinases, disruption of microtubule polymerization, and induction of apoptosis.

-

Anti-inflammatory Activity: Some indoline-containing compounds have shown anti-inflammatory effects, potentially through the inhibition of inflammatory enzymes or modulation of cytokine signaling.

-

Antimicrobial Activity: The indole nucleus is found in many natural and synthetic compounds with antibacterial and antifungal properties.

Potential Signaling Pathway Modulation:

Based on the activities of related compounds, this compound could potentially interact with various signaling pathways. The presence of the electrophilic 2-chloropropanoyl group might enable covalent interactions with nucleophilic residues (such as cysteine) in target proteins, a mechanism exploited by some targeted therapies.

A plausible, though hypothetical, signaling pathway that could be targeted by an indoline derivative with anticancer potential is a generic protein kinase signaling cascade.

Illustrative Kinase Signaling Pathway:

Caption: Hypothetical inhibition of a kinase cascade by an indoline derivative.

Conclusion

This compound is a chemical entity for which detailed biological data is not yet publicly available. However, based on the well-documented activities of the indoline scaffold, it represents a compound of interest for further investigation in drug discovery programs. The synthetic route to this compound is likely to be straightforward, allowing for its synthesis and subsequent screening in various biological assays. Future research should focus on elucidating its specific biological targets and mechanisms of action to fully understand its therapeutic potential.

References

Spectroscopic and Synthetic Profile of 1-(2-Chloropropanoyl)indoline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characteristics of 1-(2-Chloropropanoyl)indoline, a key intermediate in various synthetic pathways. Due to the limited availability of direct experimental spectra for this specific compound in public databases, this document presents a detailed prediction of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. These predictions are derived from the analysis of its constituent chemical moieties—the indoline scaffold and the 2-chloropropanoyl group. Furthermore, this guide outlines a robust experimental protocol for the synthesis and subsequent characterization of the title compound.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These values are estimated based on established chemical shift theory, known fragmentation patterns, and spectral data from analogous structures.

Table 1: Predicted ¹H NMR Spectroscopic Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.2 (Rotamer A) / ~7.5 (Rotamer B) | d | 1H | H-7 |

| ~7.2-7.3 | m | 2H | H-5, H-6 |

| ~7.1 | d | 1H | H-4 |

| ~4.8 (Rotamer A) / ~4.3 (Rotamer B) | q | 1H | -CH(Cl)- |

| ~4.2 | t | 2H | Indoline C2-H₂ |

| ~3.1 | t | 2H | Indoline C3-H₂ |

| ~1.7 | d | 3H | -CH₃ |

Note: The presence of rotamers is anticipated due to the restricted rotation around the amide C-N bond, which can lead to distinct signals for adjacent protons, particularly H-7 and the methine proton of the 2-chloropropanoyl group.

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Chemical Shift (δ, ppm) | Assignment |

| ~168 | C=O (Amide) |

| ~142 | Indoline C7a |

| ~131 | Indoline C3a |

| ~128 | Indoline C5 |

| ~125 | Indoline C6 |

| ~120 | Indoline C4 |

| ~117 | Indoline C7 |

| ~55 | -CH(Cl)- |

| ~48 | Indoline C2 |

| ~28 | Indoline C3 |

| ~21 | -CH₃ |

Table 3: Predicted Key IR Absorption Bands

| Wavenumber (cm⁻¹) | Functional Group Assignment |

| ~1660-1680 | C=O stretch (tertiary amide) |

| ~1600, ~1480 | C=C stretch (aromatic) |

| ~750 | C-Cl stretch |

Table 4: Predicted Mass Spectrometry Fragmentation

| m/z Value | Proposed Fragment Ion |

| 209/211 | [M]⁺/ [M+2]⁺ (Molecular ion peak with chlorine isotope pattern) |

| 118 | [Indoline]⁺ (Loss of the 2-chloropropanoyl group) |

| 91 | [C₇H₇]⁺ (Tropylium ion from indoline fragmentation) |

| 77 | [C₆H₅]⁺ (Phenyl cation) |

Experimental Protocols

A detailed methodology for the synthesis and characterization of this compound is provided below.

Synthesis of this compound

Materials:

-

Indoline

-

2-Chloropropionyl chloride

-

Triethylamine (or another suitable base)

-

Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve indoline (1.0 equivalent) and triethylamine (1.2 equivalents) in anhydrous DCM.

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add 2-chloropropionyl chloride (1.1 equivalents) dropwise to the stirred solution.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Sample Preparation: Dissolve approximately 10-20 mg of the purified product in 0.6 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).

-

Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Parameters: Typical parameters include a spectral width of 16 ppm, a relaxation delay of 1-2 seconds, and 16-32 scans.

-

¹³C NMR Parameters: A spectral width of 240 ppm, a relaxation delay of 2-5 seconds, and a sufficient number of scans (e.g., 1024 or more) to achieve a good signal-to-noise ratio.

Infrared (IR) Spectroscopy:

-

Sample Preparation: A thin film of the purified product can be prepared on a salt plate (e.g., NaCl or KBr) from a concentrated solution in a volatile solvent, or the spectrum can be acquired using an Attenuated Total Reflectance (ATR) accessory.

-

Instrumentation: Record the IR spectrum using a Fourier-Transform Infrared (FTIR) spectrometer over a range of 4000-400 cm⁻¹.

Mass Spectrometry (MS):

-

Sample Preparation: Prepare a dilute solution of the purified product in a suitable solvent such as methanol or acetonitrile.

-

Instrumentation: Analyze the sample using an Electron Ionization (EI) or Electrospray Ionization (ESI) mass spectrometer.

-

Data Acquisition: Acquire the mass spectrum over a suitable m/z range (e.g., 50-500 amu) to observe the molecular ion and key fragment ions.

Visualizations

The following diagrams illustrate the synthetic and analytical workflow for this compound.

Caption: Synthetic and purification workflow for this compound.

Caption: Workflow for the spectroscopic characterization of this compound.

A Technical Guide to the Synthesis of Acylated Indolines: Methods, Protocols, and Data

For Researchers, Scientists, and Drug Development Professionals

The indoline scaffold is a privileged structural motif in a vast number of natural products and pharmacologically active compounds. The introduction of an acyl group to this heterocyclic system can significantly modulate its biological activity, making the development of efficient and selective acylation methods a critical area of research in medicinal chemistry and drug development. This in-depth technical guide provides a comprehensive overview of the core synthetic strategies for the preparation of acylated indolines, with a focus on detailed experimental protocols, quantitative data for comparative analysis, and visual representations of key reaction pathways.

I. Transition Metal-Catalyzed C-H Acylation of Indolines

Direct C-H functionalization has emerged as a powerful and atom-economical approach for the synthesis of functionalized indolines. Palladium and rhodium catalysts have been particularly successful in directing the acylation to the C-7 position of the indoline ring, a position that is often challenging to functionalize using classical methods.

Palladium-Catalyzed Direct C-7 Acylation with 1,2-Diketones

A significant advancement in the selective acylation of indolines involves a palladium-catalyzed reaction using 1,2-diketones as the acylating agents.[1][2][3] This method utilizes a removable directing group on the indoline nitrogen to achieve high regioselectivity for the C-7 position.[1][2][3]

Reaction Scheme:

Detailed Experimental Protocol: Palladium-Catalyzed C-7 Acylation [1][2][3]

-

Materials:

-

N-protected indoline (1.0 equiv)

-

1,2-Diketone (1.5 equiv)

-

Pd(OAc)₂ (5 mol%)

-

Ligand (e.g., PPh₃, 10 mol%)

-

Oxidant (e.g., Ag₂CO₃, 2.0 equiv)

-

Solvent (e.g., Toluene or 1,4-Dioxane)

-

-

Procedure:

-

To an oven-dried Schlenk tube, add the N-protected indoline, 1,2-diketone, Pd(OAc)₂, ligand, and oxidant.

-

Evacuate and backfill the tube with an inert atmosphere (e.g., Argon or Nitrogen) three times.

-

Add the anhydrous solvent via syringe.

-

Seal the tube and heat the reaction mixture at the specified temperature (typically 80-120 °C) for the designated time (usually 12-24 hours).

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of Celite to remove insoluble inorganic salts.

-

Wash the Celite pad with additional organic solvent.

-

Combine the organic filtrates and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford the pure C-7 acylated indoline.

-

Quantitative Data for Palladium-Catalyzed C-7 Acylation:

| Entry | Indoline Substrate | Acylating Agent | Catalyst Loading (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| 1 | N-acetylindoline | Benzil | 5 | Toluene | 100 | 24 | 85 | [1][2][3] |

| 2 | N-pivaloylindoline | 2,3-Butanedione | 5 | 1,4-Dioxane | 110 | 18 | 78 | [1][2][3] |

| 3 | N-benzoylindoline | Benzil | 5 | Toluene | 100 | 24 | 92 | [1][2][3] |

Catalytic Cycle for Palladium-Catalyzed C-7 Acylation:

References

Reactivity and Stability Profile of 1-(2-Chloropropanoyl)indoline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the predicted reactivity and stability profile of 1-(2-Chloropropanoyl)indoline, a molecule of interest in synthetic and medicinal chemistry. Due to the limited availability of direct experimental data for this specific compound, this guide leverages established principles of organic chemistry and data from analogous structures, such as N-acylindolines and α-chloro amides, to forecast its chemical behavior. The primary reactive centers are identified as the electrophilic carbonyl carbon of the amide and the carbon atom bearing the chlorine, which are susceptible to nucleophilic acyl substitution and nucleophilic substitution, respectively. This document outlines the anticipated stability of the molecule under various conditions and provides detailed, adaptable experimental protocols for its synthesis, reactivity studies, and stability assessment.

Introduction

This compound is a halogenated N-acylindoline derivative. The indoline scaffold is a core structural motif in many biologically active compounds, and the α-chloropropanoyl group serves as a reactive handle for further chemical modifications. Understanding the reactivity and stability of this molecule is crucial for its effective utilization as an intermediate in the synthesis of more complex molecules, including potential pharmaceutical candidates. This guide aims to provide a predictive yet scientifically grounded profile of its chemical characteristics.

Predicted Chemical Reactivity

The reactivity of this compound is primarily dictated by two functional groups: the N-acylindoline moiety and the α-chloro amide group.

Nucleophilic Acyl Substitution at the Carbonyl Carbon

The carbonyl carbon of the amide is electrophilic and susceptible to attack by nucleophiles. This can lead to the cleavage of the amide bond. The reactivity of the carbonyl group is influenced by the electronic properties of the indoline ring.

Caption: SN2 Reaction at the α-Carbon.

Predicted Stability Profile

The stability of this compound is expected to be influenced by factors such as pH, temperature, and light.

Hydrolytic Stability

Amides are generally stable to hydrolysis at neutral pH. However, under acidic or basic conditions, hydrolysis can occur, leading to the formation of indoline and 2-chloropropanoic acid. [1][2]Studies on N-acyl amino acid amides have shown that they can exhibit unexpected hydrolytic instability under mild acidic conditions, such as in trifluoroacetic acid/water mixtures at room temperature. [3][4][5]The rate of this acid-catalyzed hydrolysis is influenced by the electronic nature of the acyl group. [4][5] dot

Caption: Predicted Hydrolytic Degradation Pathways.

Thermal and Photostability

While specific data is unavailable, it is prudent to assume that prolonged exposure to high temperatures may lead to degradation. Similarly, exposure to UV light could potentially induce photochemical reactions, given the presence of the aromatic indoline ring and the reactive C-Cl bond.

Quantitative Data (Extrapolated from Analogous Systems)

The following tables summarize predicted quantitative data based on studies of structurally related compounds. This data should be used as a guideline and is subject to experimental verification.

Table 1: Predicted Reactivity Data

| Reaction Type | Reagent | Predicted Relative Rate | Predicted Yield Range | Reference Compound Class |

| Nucleophilic Acyl Substitution | Strong Nucleophile (e.g., NaOH) | Moderate to Fast | 70-95% | N-acylindoles |

| Nucleophilic Substitution (SN2) | Primary Amine | Moderate | 60-90% | α-chloro amides |

| Acid-Catalyzed Hydrolysis | 1M HCl (aq) | Slow to Moderate | 10-50% (after 24h at RT) | N-acyl amino acid amides [3][4][5] |

| Base-Catalyzed Hydrolysis | 1M NaOH (aq) | Fast | >90% (with heating) | General amides [2] |

Table 2: Predicted Stability Data

| Condition | Parameter | Predicted Outcome | Reference Guideline |

| Long-Term Storage | 25°C / 60% RH | Stable for >12 months | ICH Q1A(R2) [6][7] |

| Accelerated Storage | 40°C / 75% RH | Potential for degradation after 6 months | ICH Q1A(R2) [6][7] |

| Acidic Solution (pH 2) | Half-life (t1/2) at RT | Days to weeks | N-acyl amino acid amides [3][4][5] |

| Basic Solution (pH 12) | Half-life (t1/2) at RT | Hours to days | General amides [2] |

| Photostability | UV/Vis Exposure | Potential for degradation | ICH Q1B |

Experimental Protocols

The following are detailed, adaptable protocols for the synthesis, reactivity assessment, and stability testing of this compound.

Synthesis of this compound

dot

Caption: Synthetic Workflow for this compound.

Materials:

-

Indoline

-

2-Chloropropanoyl chloride

-

Triethylamine (Et3N)

-

Dichloromethane (DCM), anhydrous

-

Deionized water

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na2SO4)

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., hexanes, ethyl acetate)

Procedure:

-

To a stirred solution of indoline (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM at 0°C under an inert atmosphere (e.g., nitrogen or argon), add a solution of 2-chloropropanoyl chloride (1.1 eq) in anhydrous DCM dropwise.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding deionized water.

-

Separate the organic layer and wash it sequentially with deionized water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.

Protocol for Reactivity Screening (Nucleophilic Substitution)

Materials:

-

This compound

-

Selected nucleophile (e.g., benzylamine, sodium azide)

-

Appropriate solvent (e.g., acetonitrile, DMF)

-

Analytical standards for starting material and expected product

Procedure:

-

Prepare a stock solution of this compound in the chosen solvent (e.g., 10 mg/mL).

-

In a series of vials, add a defined volume of the stock solution.

-

To each vial, add the nucleophile (e.g., 1.5 equivalents).

-

Maintain the reactions at a constant temperature (e.g., room temperature or 50°C).

-

At specified time points (e.g., 1, 2, 4, 8, 24 hours), quench a sample from each reaction vial.

-

Analyze the samples by a suitable analytical method (e.g., HPLC or LC-MS) to determine the consumption of the starting material and the formation of the product.

-

Calculate the reaction conversion at each time point.

Protocol for Stability Testing (Hydrolytic Stability)

Materials:

-

This compound

-

Buffer solutions of different pH (e.g., pH 2, 7, 12)

-

Acetonitrile or other suitable co-solvent

-

Analytical standards for the parent compound and potential degradants

Procedure:

-

Prepare stock solutions of this compound in the co-solvent.

-

Add a small aliquot of the stock solution to each buffer solution to achieve the desired final concentration, ensuring the co-solvent percentage is low (e.g., <5%) to minimize its effect on the reaction.

-

Incubate the solutions at a controlled temperature (e.g., 25°C and 40°C).

-

At predetermined time intervals (e.g., 0, 6, 12, 24, 48 hours), withdraw samples.

-

Immediately quench any further degradation by neutralizing the sample if necessary and/or diluting it with the mobile phase for analysis.

-

Analyze the samples by a validated stability-indicating HPLC method to quantify the amount of remaining this compound and any degradation products.

-

Plot the concentration of the parent compound versus time to determine the degradation kinetics and calculate the half-life at each pH and temperature.

Conclusion

This technical guide provides a predictive framework for understanding the reactivity and stability of this compound. Based on the chemistry of related N-acylindolines and α-chloro amides, the molecule is expected to be a versatile intermediate, with its primary reactivity centered on nucleophilic substitution at both the carbonyl carbon and the α-carbon. While predicted to be reasonably stable under neutral conditions, it is likely susceptible to hydrolysis under acidic and basic conditions. The provided experimental protocols offer a starting point for the synthesis and detailed investigation of this compound's chemical properties. It is strongly recommended that these predictions be validated through rigorous experimental studies.

References

- 1. Khan Academy [khanacademy.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Unexpected hydrolytic instability of N-acylated amino acid amides and peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]

- 6. gmpsop.com [gmpsop.com]

- 7. humiditycontrol.com [humiditycontrol.com]

Potential Biological Activity of 1-(2-Chloropropanoyl)indoline Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The indoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Acylation at the N-1 position of the indoline ring is a common strategy to modulate its physicochemical and pharmacological properties. This technical guide explores the potential biological activities of a specific subclass, 1-(2-Chloropropanoyl)indoline derivatives. While direct experimental data for this exact chemical series is limited in the public domain, this document extrapolates potential activities based on the established pharmacology of structurally related N-acylindolines and compounds bearing the reactive 2-chloropropanoyl moiety. This guide provides a framework for future research, including potential therapeutic targets, detailed experimental protocols for in vitro evaluation, and hypothetical signaling pathways that may be modulated by these compounds.

Introduction: The Indoline Scaffold in Drug Discovery

Indoline, a bicyclic heterocyclic compound, is a core structural motif in a wide array of natural products and synthetic molecules with significant therapeutic applications. Its derivatives have demonstrated a broad spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, and enzyme inhibitory properties. The nitrogen atom at the 1-position offers a convenient handle for chemical modification, allowing for the introduction of various substituents to fine-tune the molecule's activity, selectivity, and pharmacokinetic profile. The introduction of an N-acyl group, such as the 2-chloropropanoyl moiety, can significantly influence the compound's electronic properties and its ability to interact with biological targets.

Synthesis of this compound Derivatives

The synthesis of this compound derivatives can be readily achieved through the acylation of the parent indoline or a substituted indoline. A general synthetic approach involves the reaction of indoline with 2-chloropropanoyl chloride in the presence of a suitable base to neutralize the hydrogen chloride byproduct.

A general synthetic scheme is as follows:

Figure 1: General synthetic route for this compound.

Potential Biological Activities and Therapeutic Targets

Based on the known activities of related N-acylindoline derivatives and the reactive nature of the α-chloro-keto moiety, this compound derivatives are hypothesized to exhibit a range of biological effects.

Anticancer and Cytotoxic Activity

Numerous indole and indoline derivatives have been investigated as potential anticancer agents. The introduction of an N-acyl group can enhance cytotoxic activity. The 2-chloropropanoyl group, being an electrophilic moiety, could potentially alkylate nucleophilic residues in biological macromolecules, such as proteins and nucleic acids, leading to cellular dysfunction and apoptosis.

Potential Molecular Mechanisms:

-

Enzyme Inhibition: These derivatives may act as irreversible inhibitors of key enzymes involved in cancer cell proliferation and survival, such as kinases or proteases, by forming a covalent bond with active site residues.

-

DNA Alkylation: The electrophilic center could potentially interact with and alkylate DNA bases, leading to DNA damage and cell cycle arrest.

-

Induction of Apoptosis: Covalent modification of cellular targets can trigger apoptotic signaling pathways.

Table 1: Cytotoxicity of Structurally Related Indoline Derivatives against Cancer Cell Lines

| Compound Class | Cell Line | IC50 (µM) | Reference |

| Phthalide-fused Indolines | HL-60 | 45.4 | Fused Indoles and Indolines |

| Phthalide-fused Indolines | HepG2 | 57.7 | Fused Indoles and Indolines |

| Indolo[2,3-b]quinoline Derivatives | Various Leukemia Lines | More cytotoxic than etoposide | Novel indolo[2,3-b]quinoline derivatives |

| Tubulin Polymerization Inhibiting Indolines | Kyse450 | 1.49 | Indoline derivatives as anticancer agents |

Anti-inflammatory Activity

N-acylated indoline derivatives have shown promise as anti-inflammatory agents. The mechanism of action could involve the inhibition of pro-inflammatory enzymes or the modulation of inflammatory signaling pathways.

Potential Molecular Mechanisms:

-

Inhibition of Pro-inflammatory Enzymes: Enzymes such as cyclooxygenases (COX) or lipoxygenases (LOX) could be potential targets. The 2-chloropropanoyl moiety could act as a warhead for irreversible inhibition.

-

Modulation of NF-κB Signaling: The NF-κB pathway is a central regulator of inflammation. Inhibition of this pathway could lead to a reduction in the expression of pro-inflammatory cytokines.

Enzyme Inhibition

The 2-chloropropanoyl group is a classic example of a reactive group that can be incorporated into enzyme inhibitors to achieve covalent modification of the target. This can lead to potent and long-lasting inhibition.

Potential Enzyme Targets:

-

Cysteine Proteases: The thiol group of cysteine residues in the active site of these enzymes is a prime target for alkylation by the 2-chloropropanoyl moiety.

-

Serine Proteases: While less reactive than thiols, the hydroxyl group of serine residues can also be targeted.

-

Kinases: Covalent kinase inhibitors are an established class of drugs. The 2-chloropropanoyl group could target a nucleophilic residue in the ATP-binding pocket.

Experimental Protocols

This section provides detailed methodologies for key experiments to evaluate the potential biological activities of this compound derivatives.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay is a colorimetric method used to assess cell viability.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures the metabolic activity of cells. Viable cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.[1][2]

Protocol:

-

Cell Seeding: Seed cancer cells (e.g., HeLa, MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the this compound derivatives (e.g., 0.1, 1, 10, 50, 100 µM) for 24-48 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).[1][2]

-

MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[1][2]

-

Formazan Solubilization: Remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or acidic isopropanol) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Figure 2: Workflow for the MTT cytotoxicity assay.

Enzyme Inhibition Assay (General Protocol)

This protocol can be adapted for various enzymes that are potential targets.

Principle: Enzyme activity is measured in the presence and absence of the inhibitor. The rate of the reaction, which is typically monitored by the formation of a product or the depletion of a substrate, is determined.

Protocol:

-

Enzyme and Substrate Preparation: Prepare solutions of the target enzyme and its specific substrate in an appropriate buffer.

-

Inhibitor Preparation: Prepare serial dilutions of the this compound derivatives.

-

Assay Reaction: In a microplate well, combine the enzyme solution, the inhibitor solution (or vehicle control), and allow to pre-incubate for a specific time to allow for potential covalent bond formation.

-

Initiate Reaction: Add the substrate to initiate the enzymatic reaction.

-

Monitor Reaction: Monitor the progress of the reaction over time using a suitable detection method (e.g., spectrophotometry, fluorometry).

-

Data Analysis: Calculate the initial reaction rates for each inhibitor concentration. Determine the IC50 value, which is the concentration of the inhibitor that reduces the enzyme activity by 50%.

Figure 3: General workflow for an enzyme inhibition assay.

Potential Signaling Pathway Modulation

Given the potential for anticancer and anti-inflammatory activities, this compound derivatives could modulate key cellular signaling pathways.

Apoptosis Signaling Pathway

Covalent modification of cellular targets by these derivatives could induce cellular stress and trigger the intrinsic or extrinsic apoptosis pathways.

Figure 4: Potential modulation of apoptosis signaling pathways.

Conclusion

While direct experimental evidence for the biological activity of this compound derivatives is currently lacking in the public literature, a strong rationale exists for their investigation as potential therapeutic agents. Based on the known pharmacology of the indoline scaffold and the reactive nature of the 2-chloropropanoyl moiety, these compounds are promising candidates for anticancer, anti-inflammatory, and enzyme inhibitory activities. The experimental protocols and potential mechanisms of action outlined in this technical guide provide a solid foundation for researchers to initiate the exploration of this novel chemical space. Further synthesis and rigorous biological evaluation are warranted to fully elucidate the therapeutic potential of this class of compounds.

References

An In-depth Technical Guide to 1-(2-Chloropropanoyl)indoline as a Chemical Intermediate

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(2-Chloropropanoyl)indoline is a key chemical intermediate belonging to the class of N-acylated indolines. The indoline scaffold is a privileged structure in medicinal chemistry, appearing in numerous natural products and synthetic pharmaceuticals with a wide range of biological activities. The incorporation of the 2-chloropropanoyl group at the nitrogen atom of the indoline ring introduces a reactive handle that can be further modified, making it a versatile building block in the synthesis of more complex molecules, particularly in the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the synthesis, properties, and potential applications of this compound, with a focus on its role in pharmaceutical research and development.

Physicochemical Properties

While specific experimental data for this compound is not widely published, its fundamental properties can be summarized as follows:

| Property | Value |

| Molecular Formula | C₁₁H₁₂ClNO |

| Molar Mass | 209.67 g/mol |

Further experimental determination of properties such as melting point, boiling point, and solubility is crucial for its application in synthetic chemistry.

Synthesis of this compound

The primary synthetic route to this compound is the N-acylation of indoline with 2-chloropropionyl chloride. This reaction is a standard method for forming amide bonds and can be carried out under various conditions.[1][2]

General Experimental Protocol: N-acylation of Indoline

This protocol describes a general method for the N-acylation of indoline, which can be adapted for the synthesis of this compound.

Materials:

-

Indoline

-

2-Chloropropionyl chloride

-

Anhydrous aprotic solvent (e.g., dichloromethane, tetrahydrofuran, or N,N-dimethylformamide)

-

A suitable base (e.g., triethylamine, pyridine, or sodium hydride)

-

Inert atmosphere (e.g., nitrogen or argon)

Procedure:

-

In a round-bottom flask under an inert atmosphere, dissolve indoline in the chosen anhydrous solvent.

-

Cool the solution in an ice bath (0 °C).

-

Add the base dropwise to the stirred solution.

-

Slowly add a solution of 2-chloropropionyl chloride in the same anhydrous solvent to the reaction mixture.

-

Allow the reaction to stir at 0 °C for a specified time and then warm to room temperature, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding water or a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude this compound by column chromatography on silica gel or recrystallization.

Note: The choice of solvent and base can significantly influence the reaction yield and purity of the product. Optimization of these parameters is often necessary.

Logical Workflow for Synthesis

Reactivity and Role as a Chemical Intermediate

The chemical reactivity of this compound is primarily centered around the chloro-substituted α-carbon of the propanoyl group. This chlorine atom is a good leaving group, making the α-carbon susceptible to nucleophilic substitution reactions. This reactivity allows for the introduction of a wide variety of functional groups, positioning this compound as a valuable intermediate in the synthesis of diverse molecular scaffolds.

Potential Synthetic Transformations

The following diagram illustrates the potential synthetic utility of this compound in creating a library of indoline derivatives.

Applications in Drug Development

While specific drugs synthesized directly from this compound are not prominently documented in publicly available literature, the N-acylated indoline motif is a common feature in many biologically active compounds. The versatility of this intermediate allows for the exploration of a large chemical space, which is a critical aspect of modern drug discovery. The indoline core itself is present in drugs with anti-inflammatory, and other therapeutic properties.[3] The introduction of various side chains via the reactive 2-chloropropanoyl group can modulate the pharmacological profile of the resulting molecules, potentially leading to the discovery of new drug candidates.

Conclusion

This compound is a valuable and versatile chemical intermediate with significant potential in synthetic and medicinal chemistry. Its straightforward synthesis via N-acylation of indoline and the reactivity of the α-chloro group provide a platform for the generation of diverse libraries of indoline derivatives. Further research into the specific applications and biological activities of compounds derived from this intermediate is warranted and could lead to the development of novel therapeutics. The detailed experimental protocols and understanding of its chemical reactivity provided in this guide serve as a foundational resource for researchers in this field.

References

- 1. Chemoselective N-acylation of indoles using thioesters as acyl source - PMC [pmc.ncbi.nlm.nih.gov]

- 2. cdn.fortunejournals.com [cdn.fortunejournals.com]

- 3. Discovery and Optimization of Indoline-Based Compounds as Dual 5-LOX/sEH Inhibitors: In Vitro and In Vivo Anti-Inflammatory Characterization - PMC [pmc.ncbi.nlm.nih.gov]

physical properties like melting point and solubility of 1-(2-Chloropropanoyl)indoline

Technical Guide: Physicochemical Characterization of 1-(2-Chloropropanoyl)indoline

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a technical framework for the physicochemical characterization of this compound. As of the date of this publication, specific experimental data such as melting point and solubility for this compound are not extensively available in public literature. Therefore, this guide presents standardized, detailed experimental protocols for determining these properties, along with templates for data presentation.

Introduction

Indoline, a heterocyclic aromatic organic compound, and its derivatives are significant scaffolds in medicinal chemistry and drug discovery. The functionalization of the indoline nucleus, particularly through N-acylation, can lead to compounds with diverse biological activities. This compound is an N-acylated derivative of indoline. Understanding its physical properties, such as melting point and solubility, is a critical first step in its evaluation for potential pharmaceutical applications. These properties influence formulation, bioavailability, and pharmacokinetic profiles.

Synthesis of this compound: A Representative Protocol

The synthesis of N-acyl indolines is typically achieved through the reaction of indoline with an appropriate acylating agent. A general and efficient method involves the use of an acyl chloride in the presence of a base to neutralize the hydrochloric acid byproduct.

Experimental Protocol: N-Acylation of Indoline

-

Reaction Setup: To a solution of indoline (1 equivalent) in a suitable aprotic solvent (e.g., dichloromethane, tetrahydrofuran) in a round-bottom flask, add a base (e.g., triethylamine, pyridine; 1.1 equivalents).

-

Addition of Acylating Agent: Cool the mixture in an ice bath (0 °C). Add 2-chloropropanoyl chloride (1.1 equivalents) dropwise to the stirred solution.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for a specified time (e.g., 2-4 hours). Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: Upon completion, quench the reaction with water. Separate the organic layer. Wash the organic layer sequentially with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.

-

Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product. Purify the crude product by column chromatography on silica gel.

The Genesis and Evolution of N-Acylated Indoline Compounds: From Herbicides to Metabolic Modulators

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The N-acylated indoline scaffold, a saturated bicyclic amine derivative, represents a fascinating case study in the repurposing and evolution of a chemical core. First explored in the 1970s for its potent phytotoxic properties, this structural motif has re-emerged in the 21st century as a promising modulator of mitochondrial function with therapeutic potential in metabolic diseases. This guide provides a detailed chronicle of the discovery and history of N-acylated indoline compounds, presenting key data, experimental methodologies, and the underlying mechanisms of action that have defined their journey.

Part 1: Early Discoveries - N-Acylated Indolines as Phytotoxic Agents

The scientific exploration of N-acylated indoline compounds began in the mid-1970s, with a focus on agricultural applications. A series of papers by Italian researchers Mazza, Montanari, and Pavanetto, published in Il Farmaco, Edizione Scientifica, laid the groundwork for this class. They systematically synthesized and evaluated a range of N-acyl, N-carbamoyl, and N-thiocarbamoyl derivatives of indoline for their herbicidal activity.

Their findings revealed that N-carbamoyl and N-thiocarbamoyl derivatives, in particular, exhibited a broad spectrum of phytotoxic activity. The most potent compounds identified in these early studies were N-(methylcarbamoyl)indoline and its halogenated or alkylated derivatives, which were effective in both pre- and post-emergence treatments on common weeds.[1]

Quantitative Data: Phytotoxic Activity

| Compound Name | Class | Application Rate | Observed Activity on Weeds | Reference |

| N-(methylcarbamoyl)indoline | N-Carbamoyl Indoline | ≤ 6 kg/ha | High phytotoxic activity in pre- and post-emergence tests. | [1] |

| N-(dimethylcarbamoyl)indoline | N-Carbamoyl Indoline | ≤ 6 kg/ha | High phytotoxic activity in pre- and post-emergence tests. | [1] |

| 5-Chloro-N-(methylcarbamoyl)indoline | N-Carbamoyl Indoline | Not Specified | High activity on absorption via roots and foliage. | [2] |

| 5-Chloro-N-(dimethylcarbamoyl)indoline | N-Carbamoyl Indoline | Not Specified | High activity on absorption via roots and foliage. | [2] |

Mechanism of Action: Acetylcholinesterase Inhibition

The mechanism of action for these early N-carbamoyl indoline herbicides was not explicitly detailed in the discovery papers. However, based on the well-established mode of action for the broader class of carbamate insecticides and herbicides, the primary target is the enzyme acetylcholinesterase (AChE).[3][4][5][6][7] By carbamylating the serine residue in the active site of AChE, these compounds prevent the breakdown of the neurotransmitter acetylcholine (ACh), leading to overstimulation of the nervous system and eventual death in susceptible plants and insects.

Mechanism of Acetylcholinesterase (AChE) inhibition by N-Carbamoyl Indoline.

Experimental Protocols

Representative Synthesis of N-(methylcarbamoyl)indoline

Disclaimer: The specific experimental details from the original 1976 publication by Mazza et al. were not accessible. The following is a representative protocol based on general chemical principles and modern methods for the reaction of indolines with isocyanates.[1][5][6][8]

-

Materials: Indoline, methyl isocyanate (MIC), anhydrous tetrahydrofuran (THF), triethylamine (Et3N).

-

Setup: A flame-dried, three-neck round-bottom flask is equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.

-

Procedure:

-

Indoline (1.0 eq) is dissolved in anhydrous THF under a nitrogen atmosphere.

-

Triethylamine (1.1 eq), serving as a base, is added to the solution.

-

The solution is cooled to 0°C in an ice bath.

-

Methyl isocyanate (1.05 eq), dissolved in a small amount of anhydrous THF, is added dropwise via the dropping funnel over 30 minutes. Caution: Methyl isocyanate is highly toxic and volatile.[9]

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 12-18 hours.

-

-

Workup and Purification:

-

The solvent is removed under reduced pressure.

-

The residue is redissolved in ethyl acetate and washed sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated.

-

The crude product is purified by column chromatography on silica gel or by recrystallization to yield pure N-(methylcarbamoyl)indoline.

-

General workflow for the synthesis of N-(methylcarbamoyl)indoline.

Part 2: A Modern Renaissance - N-Acylated Isoindolines as Mitochondrial Uncouplers

After decades of relative obscurity, a related scaffold, N-acylated isoindoline (an isomer of indoline), emerged in 2018 as a novel class of metabolic modulators. Research led by scientists at the Scripps Research Institute and Dana-Farber Cancer Institute identified these compounds as potent mitochondrial uncouplers.[10][11] This discovery stemmed from research into endogenous N-acyl amino acids that regulate energy expenditure. The team developed hydrolysis-resistant synthetic analogues, including N-oleoyl-isoindoline-1-carboxylate, which demonstrated significant bioactivity in stimulating cellular respiration.[11]

Quantitative Data: Mitochondrial Uncoupling Activity

The uncoupling activity was quantified by measuring the oxygen consumption rate (OCR) in C2C12 mouse myoblast cells. The data represents the maximal stimulation of respiration compared to a DMSO vehicle control.

| Compound Name | Class | Concentration | Maximal Stimulation of Respiration (% of Control) | Reference |

| N-oleoyl-isoindoline-1-carboxylate | N-Acyl Isoindoline | 50 µM | ~275% | [11] |

| N-oleoyl-proline | N-Acyl Amino Acid | 50 µM | ~250% | [11] |

| N-oleoyl-phenylalanine | N-Acyl Amino Acid | 50 µM | ~175% | [11] |

| N-oleoyl-leucine | N-Acyl Amino Acid | 50 µM | ~150% | [11] |

Mechanism of Action: UCP1-Independent Mitochondrial Uncoupling

N-acylated isoindolines function by transporting protons across the inner mitochondrial membrane, bypassing ATP synthase.[10][11] This "uncouples" the process of substrate oxidation from ATP production. The energy stored in the proton gradient, which is normally used to generate ATP, is instead dissipated as heat. This process increases the overall metabolic rate. A key finding was that this uncoupling effect is independent of the Uncoupling Protein 1 (UCP1), the primary protein responsible for non-shivering thermogenesis in brown adipose tissue, indicating a distinct mechanism of action.[10][11]

UCP1-independent mitochondrial uncoupling by N-Acyl Isoindoline.

Experimental Protocols

Synthesis of N-oleoyl-isoindoline-1-carboxylate

This protocol is adapted from "General procedure B" as described in the supplementary information of Lin, Long, et al., J. Med. Chem. 2018, 61(7), 3224-3230.[7]

-

Materials: Oleic acid, oxalyl chloride, dimethylformamide (DMF), dichloromethane (DCM), isoindoline-1-carboxylic acid, diisopropylethylamine (DIPEA).

-

Step 1: Acyl Chloride Formation

-

To a solution of oleic acid (1.0 eq) in DCM, add oxalyl chloride (1.2 eq) and one drop of DMF at 0°C.

-

Stir the mixture at room temperature for 2 hours.

-

Concentrate the mixture under reduced pressure to remove excess oxalyl chloride and solvent, yielding the crude oleoyl chloride.

-

-

Step 2: N-Acylation

-

Dissolve the crude oleoyl chloride in fresh DCM.

-

In a separate flask, prepare a suspension of isoindoline-1-carboxylic acid (1.5 eq) and DIPEA (2.0 eq) in DCM.

-

Add the oleoyl chloride solution to the amino acid suspension.

-

Stir the reaction mixture at room temperature overnight.

-

-

Workup and Purification:

-

Acidify the reaction mixture with 1.0 M HCl to a pH < 3.

-

Extract the mixture with DCM. The organic layers are combined, washed with brine, and dried over anhydrous Na2SO4.

-

Filter the solution and remove the solvent under reduced pressure.

-

Purify the resulting residue by column chromatography on silica gel to afford the final product.

-

Biological Assay: Mitochondrial Respiration via Oxygen Consumption Rate (OCR)

This is a representative protocol for a Seahorse XF Cell Mito Stress Test, a standard method for measuring OCR as described in the field.[2][3][4]

-

Cell Culture:

-

Seed C2C12 myoblasts in a Seahorse XF96 cell culture microplate at a density of 10,000-20,000 cells/well.

-

Allow cells to adhere and grow for 24 hours in a standard CO2 incubator at 37°C.

-

-

Assay Preparation:

-

One hour before the assay, replace the growth medium with pre-warmed Seahorse XF base medium supplemented with glucose, pyruvate, and glutamine, adjusted to pH 7.4.

-

Incubate the plate in a CO2-free incubator at 37°C for 1 hour to allow temperature and pH to equilibrate.

-

Prepare injection solutions of the N-acylated indoline compound and mitochondrial inhibitors (e.g., oligomycin, FCCP, rotenone/antimycin A) in the assay medium. Load them into the designated ports of the Seahorse sensor cartridge.

-

-

Seahorse XF Analyzer Assay:

-

Calibrate the Seahorse XF Analyzer with the loaded sensor cartridge.

-

Place the cell culture plate into the analyzer.

-

The instrument measures the basal OCR, then sequentially injects the test compound (N-acylated indoline) to measure the change in respiration.

-

Subsequent injections of oligomycin (ATP synthase inhibitor), FCCP (a classical uncoupler to measure maximal respiration), and rotenone/antimycin A (Complex I/III inhibitors to shut down mitochondrial respiration) are used to determine key parameters of mitochondrial function.

-

-

Data Analysis:

-

OCR is measured in pmol/min and is typically normalized to cell number or protein content per well.

-

The effect of the N-acylated indoline is calculated as the percentage increase in OCR over the basal rate.

-

References

- 1. Theoretical investigation on the Cu(i)-catalyzed N-carboxamidation of indoles with isocyanates to form indole-1-carboxamides: effects of solvents - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. Measurement of mitochondrial respiration in adherent cells by Seahorse XF96 Cell Mito Stress Test - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Seahorse oxygen consumption rate measurement. [bio-protocol.org]

- 4. agilent.com [agilent.com]

- 5. Chemo- and regio-selective amidation of indoles with isocyanates using borane Lewis acids - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/D2CY01441F [pubs.rsc.org]

- 6. orca.cardiff.ac.uk [orca.cardiff.ac.uk]

- 7. Discovery of hydrolysis-resistant isoindoline N-acyl amino acid analogs that stimulate mitochondrial respiration - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Methyl isocyanate - Wikipedia [en.wikipedia.org]

- 10. Analyzing oxygen consumption of isolated mitochondria using the Seahorse XFe96 analyzer [protocols.io]

- 11. protocols.io [protocols.io]

Methodological & Application

Application Notes and Protocols for N-Acylation using 1-(2-Chloropropanoyl)indoline

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the N-acylation of primary and secondary amines using 1-(2-Chloropropanoyl)indoline. N-acylated indolines are significant structural motifs in medicinal chemistry, appearing in numerous biologically active compounds.[1][2] This protocol outlines a general and efficient method for the synthesis of N-acyl indoline derivatives, which can serve as key intermediates in drug discovery programs. The procedure involves the nucleophilic substitution of the chloride in this compound by an amine.

Introduction

The indoline scaffold is a privileged structure in drug discovery, with derivatives exhibiting a wide range of pharmacological activities, including anti-tumor, anti-bacterial, and anti-inflammatory properties.[1] N-acylation of indolines is a fundamental transformation that allows for the introduction of diverse functional groups, enabling the exploration of structure-activity relationships (SAR) and the development of novel therapeutic agents. The reaction of an amine with an acyl chloride is a common and effective method for amide bond formation.[3][4]

This compound serves as a reactive acylating agent. The electron-withdrawing nature of the adjacent carbonyl group activates the chlorine atom for nucleophilic displacement. This protocol provides a general procedure for the reaction of this compound with a variety of primary and secondary amines to generate the corresponding N-acylated products.

Reaction Principle and Mechanism

The N-acylation reaction proceeds via a nucleophilic acyl substitution mechanism. The amine nucleophile attacks the electrophilic carbonyl carbon of the this compound. This is followed by the displacement of the chloride leaving group. The reaction is typically carried out in the presence of a non-nucleophilic base to neutralize the hydrochloric acid byproduct.

Caption: General reaction scheme for the N-acylation of amines.

The core of this protocol is the SN2 reaction at the alpha-carbon to the carbonyl group, where the amine acts as the nucleophile.

Caption: Simplified mechanism of N-acylation.

Experimental Protocol

This protocol is a general guideline and may require optimization for specific amine substrates.

3.1. Materials and Reagents

-

This compound

-

Primary or secondary amine of interest

-

Anhydrous Dichloromethane (DCM)

-

Triethylamine (Et3N) or Diisopropylethylamine (DIPEA)

-

Saturated aqueous sodium bicarbonate (NaHCO3) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na2SO4) or magnesium sulfate (MgSO4)

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., hexane, ethyl acetate)

3.2. Equipment

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Thin Layer Chromatography (TLC) plates and chamber

-

UV lamp for TLC visualization

-

Glassware for chromatography

3.3. Experimental Workflow

Caption: Step-by-step experimental workflow for N-acylation.

3.4. Step-by-Step Procedure

-

Reaction Setup: To a round-bottom flask, add the amine (1.0 eq) and anhydrous dichloromethane (DCM).

-

Add triethylamine (1.2 eq) or DIPEA (1.2 eq) to the solution.

-

Cool the mixture to 0 °C in an ice bath with stirring.

-

Addition of Acylating Agent: Dissolve this compound (1.1 eq) in a minimal amount of anhydrous DCM.

-

Add the this compound solution dropwise to the cooled amine solution over 10-15 minutes.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.

-

Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Workup: Once the reaction is complete (as indicated by TLC), quench the reaction by adding water.

-

Transfer the mixture to a separatory funnel.

-

Wash the organic layer sequentially with saturated aqueous NaHCO3 solution and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous Na2SO4 or MgSO4.

-

Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane).

-

Characterization: Characterize the purified product by appropriate analytical techniques (e.g., NMR, MS, IR).

Representative Data

The following table provides representative, hypothetical data for the N-acylation of various amines with this compound. Actual results may vary depending on the specific substrate and reaction conditions.

| Entry | Amine Substrate | Product | Reaction Time (h) | Yield (%) |

| 1 | Aniline | 1-(Indolin-1-yl)-1-oxo-N-phenylpropan-2-amine | 4 | 85 |

| 2 | Benzylamine | 1-(Indolin-1-yl)-1-oxo-N-benzylpropan-2-amine | 3 | 92 |

| 3 | Morpholine | 1-(Indolin-1-yl)-2-(morpholino)propan-1-one | 2 | 95 |

| 4 | Piperidine | 1-(Indolin-1-yl)-2-(piperidin-1-yl)propan-1-one | 2.5 | 90 |

| 5 | n-Butylamine | 1-(Indolin-1-yl)-1-oxo-N-(n-butyl)propan-2-amine | 3.5 | 88 |

Applications in Drug Development

N-acylated indoline derivatives are valuable scaffolds in drug discovery. The amide linkage is a common feature in many approved drugs. The products of this reaction can be further modified to create libraries of compounds for screening against various biological targets. For example, they can serve as precursors for the synthesis of inhibitors of protein kinases, which are important targets in oncology.

References

- 1. WO2012131710A2 - Novel process for the synthesis of indoline derivatives - Google Patents [patents.google.com]

- 2. Recent strategy for the synthesis of indole and indoline skeletons in natural products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 1H-Indole, 1-(chloroacetyl)- | 61995-53-7 | Benchchem [benchchem.com]

- 4. cdn.fortunejournals.com [cdn.fortunejournals.com]

Application Notes and Protocols: 1-(2-Chloropropanoyl)indoline in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Abstract

While direct medicinal applications of 1-(2-Chloropropanoyl)indoline are not extensively documented in publicly available literature, its structure represents a valuable and reactive intermediate for the synthesis of a diverse array of potentially bioactive molecules. The indoline scaffold is a well-established "privileged structure" in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with applications in oncology, inflammation, and neurology. This document provides detailed protocols and application notes based on the chemistry of the closely related and synthetically analogous N-(chloroacetyl)indole, illustrating the potential of this compound as a versatile building block in drug discovery.

Introduction: The Indoline Scaffold in Drug Discovery

The indoline ring system, a saturated analog of indole, is a cornerstone in the design and synthesis of active pharmaceutical ingredients.[1] Its three-dimensional structure and ability to engage in various non-covalent interactions allow it to bind to a wide range of biological targets. Consequently, indoline derivatives have been successfully developed as anticancer, anti-inflammatory, antibacterial, and cardiovascular agents.[2] The nitrogen atom of the indoline ring provides a convenient handle for chemical modification, and acylation with reactive groups like 2-chloropropanoyl chloride introduces an electrophilic center, paving the way for the construction of more complex molecular architectures through nucleophilic substitution reactions.

Synthetic Utility and Experimental Protocols

This compound and its analogs, such as N-(chloroacetyl)indole, serve as key intermediates for introducing a reactive handle onto the indoline nitrogen. This allows for subsequent reactions with various nucleophiles to build diverse chemical libraries for screening.

Protocol 1: Synthesis of N-(Chloroacetyl)indole (Analogous Protocol)

This protocol describes the synthesis of N-(chloroacetyl)indole, a close structural analog of this compound. The same principles apply to the synthesis of the target compound.

Materials:

-

Indole

-

Chloroacetyl chloride

-

Triethylamine (Et3N) or Sodium Hydride (NaH)

-

Anhydrous Dimethylformamide (DMF) or other suitable aprotic solvent

-

Deionized water

-

Sodium bicarbonate (NaHCO3) solution (10%)

-

Anhydrous sodium sulfate (Na2SO4)

-

Ethanol for recrystallization

Procedure:

-

In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve indole (1 equivalent) in anhydrous DMF.

-

Add triethylamine (1.1 equivalents) to the solution and stir. Alternatively, for a stronger base, carefully add sodium hydride (1.1 equivalents) portion-wise at 0 °C.

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add chloroacetyl chloride (1.1 equivalents) dropwise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, pour the reaction mixture into ice-cold water.

-

Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) (3 x 50 mL).

-

Wash the combined organic layers successively with water, 10% NaHCO3 solution, and brine.[3]

-

Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization from ethanol to yield N-(chloroacetyl)indole as a solid.

Application in the Synthesis of Bioactive Molecules

The chloroacetyl group on the indoline nitrogen is a versatile electrophilic handle for synthesizing a variety of heterocyclic systems. The chlorine atom can be readily displaced by nucleophiles such as amines, thiols, and hydrazines, leading to the formation of new carbon-nitrogen and carbon-sulfur bonds.

Example Application: Synthesis of Azetidinone-Indole Conjugates

N-(chloroacetyl)indole can be used as a precursor for the synthesis of more complex heterocyclic structures, such as azetidinones, which are known to possess antimicrobial and anticonvulsant properties.

Workflow:

-

Hydrazone Formation: N-(chloroacetyl)indole is first reacted with hydrazine hydrate to form an intermediate hydrazino-acetyl-indole. This intermediate is then condensed with various aromatic aldehydes to yield N'-[(benzylidene hydrazino)-acetyl]-indoles.

-

Cycloaddition: The resulting hydrazones undergo a [2+2] cycloaddition reaction with chloroacetyl chloride in the presence of a base like triethylamine to form the final N'-[(2-oxo-3-chloro-4-aryl-azetidin)-(acetyl amino)]-indoles.[4]

Quantitative Data on Indoline-Based Bioactive Molecules

While specific quantitative data for this compound is not available, the following table summarizes the biological activities of various other indoline derivatives to illustrate the therapeutic potential of this scaffold.

| Compound Class | Target/Assay | Cell Line/Enzyme | IC50/Activity | Reference |

| Indole-Sulfonamide | Anticancer | MOLT-3 (Leukemia) | 46.23 µM | [5] |

| Indole-Sulfonamide | Anticancer | HepG2 (Liver Cancer) | 69.68 µM | [5] |

| Aminoacetylenic Isoindoline-1,3-diones | Anti-inflammatory | COX-1 | 3.0-3.6 µM | [6] |

| Aminoacetylenic Isoindoline-1,3-diones | Anti-inflammatory | COX-2 | 3.0-3.6 µM | [6] |

| Indole Phytoalexin Derivative | Anticancer | HCT116 (Colon Cancer) | 32.22 µmol/L | [4] |

| Quinoline-Isoindoline Hybrid | Antidiabetic | α-Glycosidase | 0.07 mM | [7] |

| Quinoline-Isoindoline Hybrid | Antidiabetic | α-Amylase | 0.21 mM | [7] |

Visualizations

Synthetic Workflow Diagram

Caption: Synthetic pathway for N-(Chloroacetyl)indoline and its subsequent elaboration.

Therapeutic Targets of Indoline-Based Drugs

Caption: Diverse molecular targets and therapeutic applications of indoline-based compounds.

Conclusion

This compound represents a promising, yet underexplored, synthetic intermediate in medicinal chemistry. Based on the well-documented reactivity of its close analog, N-(chloroacetyl)indole, it can be concluded that this compound is a valuable building block for the synthesis of diverse libraries of novel indoline derivatives. The inherent biological relevance of the indoline scaffold suggests that compounds derived from this compound could exhibit a wide range of pharmacological activities, warranting further investigation in various drug discovery programs. The protocols and data presented herein provide a foundational framework for researchers to begin exploring the synthetic and medicinal potential of this and related N-(haloacyl)indoline derivatives.

References

- 1. youtube.com [youtube.com]

- 2. researchgate.net [researchgate.net]

- 3. Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Investigations on Anticancer and Antimalarial Activities of Indole-Sulfonamide Derivatives and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Non-selective inhibition of cyclooxygenase enzymes by aminoacetylenic isoindoline 1,3-diones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Quinoline- and Isoindoline-Integrated Polycyclic Compounds as Antioxidant, and Antidiabetic Agents Targeting the Dual Inhibition of α-Glycosidase and α-Amylase Enzymes - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Utilizing 1-(2-Chloropropanoyl)indoline for the Synthesis of Novel Covalent Kinase Inhibitors

For Researchers, Scientists, and Drug Development Professionals

Introduction